molecular formula C17H17NO4S B5860651 Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl-

Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl-

Cat. No.: B5860651
M. Wt: 331.4 g/mol
InChI Key: FKZPWVFXLZVNLY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- is a complex organic compound characterized by the presence of a benzenesulfonamide core with two furanylmethyl groups and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- typically involves the reaction of benzenesulfonamide with furanylmethyl halides under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The furanylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furanylmethyl groups can yield furanyl aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The furanylmethyl groups may enhance the binding affinity and specificity of the compound for its target. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-butyl-: This compound has a butyl group instead of furanylmethyl groups.

    N-Fluorobenzenesulfonimide: This compound contains a fluorine atom and is used as a fluorinating reagent.

Uniqueness

Benzenesulfonamide, N,N-bis(2-furanylmethyl)-4-methyl- is unique due to the presence of two furanylmethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N,N-bis(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-14-6-8-17(9-7-14)23(19,20)18(12-15-4-2-10-21-15)13-16-5-3-11-22-16/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZPWVFXLZVNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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